Fmoc-D-Orn(Boc)-OH
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Overview
Description
“Fmoc-D-Orn(Boc)-OH” is a synthetic organic compound that features both t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-D-Orn(Boc)-OH” typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using t-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Introduction of the Fmoc group: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the valeric acid backbone: The protected amino acid is then coupled with valeric acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc and Fmoc groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids or modified derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, providing protection to amino groups during the synthesis process.
Biology
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, ensuring the stability of amino acids during synthesis.
Industry
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The compound acts by protecting amino groups during peptide synthesis. The t-butoxycarbonyl and fluorenylmethyloxycarbonyl groups prevent unwanted reactions at the amino sites, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another compound with a Boc protecting group.
N-fluorenylmethyloxycarbonyl-L-phenylalanine: A compound with an Fmoc protecting group.
Uniqueness
“Fmoc-D-Orn(Boc)-OH” is unique in that it combines both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. This dual protection allows for more complex and selective synthesis processes compared to compounds with only one type of protecting group.
Properties
Molecular Formula |
C25H30N2O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
JOOIZTMAHNLNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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